- Synthesis of N-formylmaleamic acid and some related N-formylamidesJournal of Chemical Research, 2008, (3), 170-172,
Cas no 94670-39-0 (Rebamipide N-formylbenzamide)

Rebamipide N-formylbenzamide structure
Product name:Rebamipide N-formylbenzamide
CAS No:94670-39-0
MF:C8H6ClNO2
MW:183.591741085052
CID:4557687
Rebamipide N-formylbenzamide Chemical and Physical Properties
Names and Identifiers
-
- 4-chloro-N-formylbenzamide
- Rebamipide impurity 2
- 4-Chloro-N-formylbenzamide (ACI)
- Rebamipide N-formylbenzamide
-
- Inchi: 1S/C8H6ClNO2/c9-7-3-1-6(2-4-7)8(12)10-5-11/h1-5H,(H,10,11,12)
- InChI Key: QAXGLJCRHCRDDO-UHFFFAOYSA-N
- SMILES: O=CNC(C1C=CC(Cl)=CC=1)=O
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 176
- Topological Polar Surface Area: 46.2
- XLogP3: 1.6
Rebamipide N-formylbenzamide Security Information
- Signal Word:warning
- Hazard Statement: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h333 may be harmful by inhalation
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:Store at recommended temperature
Rebamipide N-formylbenzamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | R234590-25mg |
4-Chloro-N-formylbenzamide |
94670-39-0 | 25mg |
$ 173.00 | 2023-09-06 | ||
TRC | R234590-250mg |
4-Chloro-N-formylbenzamide |
94670-39-0 | 250mg |
$ 1378.00 | 2023-09-06 | ||
TRC | R234590-10mg |
Rebamipide N-formylbenzamide |
94670-39-0 | 10mg |
$ 1240.00 | 2022-06-03 | ||
TRC | R234590-100mg |
4-Chloro-N-formylbenzamide |
94670-39-0 | 100mg |
$ 800.00 | 2023-09-06 | ||
TRC | R234590-1mg |
Rebamipide N-formylbenzamide |
94670-39-0 | 1mg |
$ 155.00 | 2022-06-03 |
Rebamipide N-formylbenzamide Production Method
Production Method 1
Reaction Conditions
1.1 Reagents: Sodium bicarbonate Solvents: Dichloromethane ; 21 h, rt
Reference
Production Method 2
Reaction Conditions
1.1 Reagents: Lead tetraacetate Solvents: Acetic acid , Acetic anhydride
Reference
- The formation and metabolism of N-hydroxymethyl compounds. Part 8. The oxidative decarboxylation of N-aroylglycines to N-(acetoxymethyl)benzamides and N-formylbenzamides with lead(IV) acetateJournal of Organic Chemistry, 1986, 51(16), 3196-201,
Production Method 3
Reaction Conditions
1.1 Reagents: Phenylsilane Catalysts: 1H-Imidazolium, 1,3-bis[2,6-bis(1-methylethyl)phenyl]-2,4-diphenyl-, inner salt Solvents: Dimethyl sulfoxide , Acetonitrile ; 24 h, 1 atm, rt
Reference
- Metal-Free Catalytic Formylation of Amides Using CO2 under Ambient ConditionsACS Catalysis, 2018, 8(12), 11999-12003,
Production Method 4
Reaction Conditions
1.1 Reagents: Oxygen , Ammonium chloride Catalysts: Cupric chloride Solvents: Nitromethane ; 72 h, rt
1.2 Reagents: Sodium thiosulfate ; rt
1.2 Reagents: Sodium thiosulfate ; rt
Reference
- Photoredox aerobic oxidation of unreactive amine derivatives through LMCT excitation of copper dichlorideOrganic Chemistry Frontiers, 2022, 9(18), 4924-4931,
Production Method 5
Reaction Conditions
1.1 Reagents: Water , Potassium peroxymonosulfate sulfate (2KHSO5.KHSO4.K2SO4) Catalysts: Potassium bromide Solvents: Dichloromethane ; 9 h, 40 °C
Reference
- Visible-Light-Driven Oxidation of N -Alkylamides to Imides Using Oxone/H2O and Catalytic KBrSynthesis, 2018, 50(15), 2999-3005,
Production Method 6
Reaction Conditions
Reference
- Screening on reactivity of organic pesticides with ozone in water and their productsJapanese Journal of Toxicology and Environmental Health, 1993, 39(6), 522-33,
Production Method 7
Reaction Conditions
1.1 Reagents: N-Bromosuccinimide Solvents: Dimethylformamide , Water ; 5 - 6 h, 80 °C
Reference
- Otherwise inert reaction of sulfonamides/carboxamides with formamides via proton transfer-enhanced reactivityOrganic & Biomolecular Chemistry, 2013, 11(15), 2460-2465,
Production Method 8
Reaction Conditions
1.1 Reagents: Ammonium persulfate Catalysts: Silver nitrate Solvents: Chloroform , Water ; rt → 60 °C; 1 h
Reference
- A facile synthesis of N-formylbenzamides by oxidative decarboxylation of N-aroylglycine induced by Ag+/S2O82-Journal of Chemical Research, 2006, (11), 738-739,
Production Method 9
Reaction Conditions
1.1 Catalysts: Potassium , 2557091-43-5 Solvents: Acetonitrile ; 20 min, rt
1.2 Reagents: Phenylsilane ; 12 h, 1 atm, rt
1.2 Reagents: Phenylsilane ; 12 h, 1 atm, rt
Reference
- Designing a Cr-catalyst bearing redox non-innocent phenalenyl-based ligand towards hydrosilylative CO2 functionalizationChemical Communications (Cambridge, 2020, 56(89), 13788-13791,
Production Method 10
Reaction Conditions
1.1 Reagents: Oxygen , Ammonium chloride Catalysts: Cupric chloride Solvents: Nitromethane , Water ; 72 h, rt
1.2 Reagents: Sodium sulfite Solvents: Water ; rt
1.2 Reagents: Sodium sulfite Solvents: Water ; rt
Reference
- Preparation of N-formylamide, China, , ,
Production Method 11
Reaction Conditions
1.1 Reagents: Iodine ; 5 min, 120 °C
1.2 Reagents: Ammonium persulfate ; 10 min, 120 °C
1.2 Reagents: Ammonium persulfate ; 10 min, 120 °C
Reference
- Iodine and ammonium persulfate mediated activation of DMSO: an approach to N-formylation of amides and synthesis of isatinsOrganic & Biomolecular Chemistry, 2022, 20(42), 8197-8202,
Production Method 12
Reaction Conditions
1.1 Reagents: Phenylsilane Catalysts: 2,3-Dihydro-1,3-dimethyl-2-(phenylphosphinidene)-1H-imidazole Solvents: Dimethyl sulfoxide , Acetonitrile ; 1 atm, -78 °C → rt; 24 h, 1 atm, rt
Reference
- An NHC-Stabilised Phosphinidene for Catalytic Formylation: A DFT-Guided ApproachChemistry - A European Journal, 2021, 27(45), 11656-11662,
Rebamipide N-formylbenzamide Raw materials
- methanimidamide
- 4-chloro-N-methylbenzamide
- Benzamide, 4-chloro-N-ethyl-N-formyl-
- 4-Chlorobenzamide
- [(4-chlorophenyl)formamido]acetic acid
- Dimethyl sulfoxide
Rebamipide N-formylbenzamide Preparation Products
Rebamipide N-formylbenzamide Related Literature
-
Aled T. Williams,Paul Farrar,Andrew J. Gallant,Del Atkinson,Chris Groves J. Mater. Chem. C, 2014,2, 1742-1748
-
Tomohiro Yasukawa,Hiroyuki Miyamura,Shū Kobayashi Chem. Sci., 2015,6, 6224-6229
-
3. Book reviews
-
Fulin Zhou,Fujian Zhou,Rongchuan Su,Yudong Yang,Jingsong You Chem. Sci., 2020,11, 7424-7428
-
Safa Jamali,Mikio Yamanoi,João Maia Soft Matter, 2013,9, 1506-1515
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